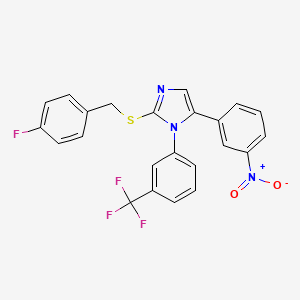

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F4N3O2S/c24-18-9-7-15(8-10-18)14-33-22-28-13-21(16-3-1-6-20(11-16)30(31)32)29(22)19-5-2-4-17(12-19)23(25,26)27/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWIAWJSQHOQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related imidazole derivatives and their distinguishing features:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?

- Methodological Answer : Synthesis typically involves multi-step processes:

Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis (e.g., acetic acid or HCl) .

Substituent introduction : Nucleophilic substitution for fluorobenzylthio and nitrophenyl groups using halogenated precursors (e.g., 4-fluorobenzyl chloride) and thiols in polar aprotic solvents (e.g., DMF) .

Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling or Ullmann reactions for aryl group attachment .

- Critical Factors :

- Temperature : 80–120°C for thioether bond formation .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks to fluorobenzyl (δ 7.2–7.4 ppm), nitrophenyl (δ 8.1–8.3 ppm), and trifluoromethylphenyl (δ 7.5–7.7 ppm) groups .

- FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and nitro (N–O, ~1520 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystallizable) .

Q. What experimental strategies are recommended for assessing solubility and stability in biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .

- Stability Studies :

- HPLC : Monitor degradation under physiological conditions (37°C, 72 hours) .

- LC-MS : Identify decomposition products (e.g., nitro group reduction to amine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modification Strategies :

- Substituent Variation : Replace 3-nitrophenyl with 4-cyanophenyl to enhance electron-withdrawing effects .

- Thioether Linker Replacement : Substitute with sulfoxide/sulfone to modulate redox activity .

- Assay Design :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track localization via confocal microscopy .

Q. What mechanisms underlie the compound’s interaction with biological targets, and how can they be validated?

- Methodological Answer :

- Computational Modeling :

- Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2 or cytochrome P450) .

- MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) .

- Mutagenesis Studies : Identify critical residues (e.g., His90 in COX-2) via site-directed mutagenesis .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Data Triangulation :

Replicate Assays : Use standardized protocols (e.g., ATP-based kinase assays) across multiple labs .

Control Comparisons : Benchmark against reference inhibitors (e.g., imatinib for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.